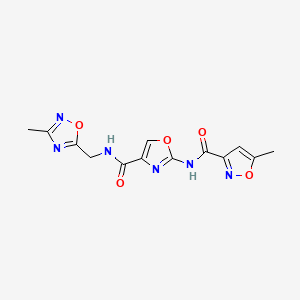

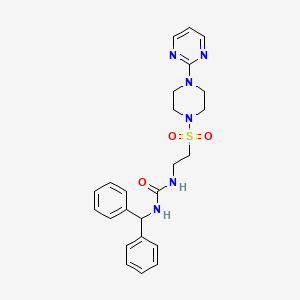

5-methyl-N-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using single-crystal X-ray diffraction methods . Intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . Moreover, 1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Scientific Research Applications

Synthesis and Chemical Properties

The development of compounds with the 5-methyl-N-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide structure involves intricate synthesis processes. These processes often aim to create novel molecules that can serve as leads for further pharmaceutical development. For instance, methodologies focusing on the activation of inert γ-C(sp(3))-H bonds in α-aminobutanoic acid derivatives have been explored, leading to the creation of various γ-substituted non-natural amino acids (Pasunooti et al., 2015). Additionally, synthetic pathways have been developed to construct complex heterocyclic compounds, including oxadiazole and triazolone derivatives, showcasing the versatility of these chemical frameworks in drug design and development (Milcent et al., 1989).

Biological Applications

The biological screening of synthesized compounds is a critical step in identifying their potential therapeutic uses. Novel carbazole conjugates, including oxadiazol-amines, have been synthesized and characterized, revealing their potential in various biological activities (Verma et al., 2022). These studies are foundational in the development of new drugs, as they provide insight into the bioactivity of compounds.

Antimicrobial and Antitumor Potential

Research has also focused on the antimicrobial and antitumor potential of these compounds. For example, substituted isosteres of pyridine- and pyrazinecarboxylic acids have been synthesized and tested against Mycobacterium tuberculosis, highlighting the antimycobacterial activity of these compounds (Gezginci et al., 1998). Furthermore, the exploration of imidazotetrazines demonstrates the antitumor capabilities of certain derivatives, providing a pathway for the development of new anticancer agents (Stevens et al., 1984).

properties

IUPAC Name |

5-methyl-N-[4-[(3-methyl-1,2,4-oxadiazol-5-yl)methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O5/c1-6-3-8(19-23-6)12(21)17-13-16-9(5-22-13)11(20)14-4-10-15-7(2)18-24-10/h3,5H,4H2,1-2H3,(H,14,20)(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEKTRMLQSINMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=NC(=NO3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-N-(4-(((3-methyl-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2888183.png)

![N-(4-chlorophenyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2888184.png)

![1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2888188.png)

![3-allyl-2-mercapto-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2888189.png)

![7-Chloro-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2888194.png)

![1-[(4-Chlorophenyl)-diphenoxyphosphorylmethyl]benzotriazole](/img/structure/B2888195.png)

![1-(4-Tert-butylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B2888205.png)